N-(3,4-Dimethylbenzyl)dodecanamide
Description
N-(3,4-Dimethylbenzyl)dodecanamide is a synthetic amide derivative with the molecular formula C₂₁H₃₅NO and a molecular weight of 317.27 g/mol . Structurally, it consists of a dodecanamide (12-carbon alkyl chain) linked via an amide bond to a 3,4-dimethylbenzyl group.
Properties
CAS No. |
102366-73-4 |
|---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]dodecanamide |
InChI |
InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-11-12-13-21(23)22-17-20-15-14-18(2)19(3)16-20/h14-16H,4-13,17H2,1-3H3,(H,22,23) |
InChI Key |
ZVPBVGLFEPZQCG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |
Other CAS No. |
102366-73-4 |
Synonyms |
N-[(3,4-dimethylphenyl)methyl]dodecanamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Aromatic Substitutions
N-(3,4-Dimethoxy-β-phenylethyl)amide Derivatives
Compounds such as N-(3,4-Dimethoxy-β-phenylethyl)decanamide (3d) and N-(3,4-Dimethoxy-β-phenylethyl)hexadecanamide (3g) share a similar aromatic-amide backbone but differ in substituents and alkyl chain length. Key differences include:
- Substituent Effects : The dimethylbenzyl group in the target compound introduces steric hindrance and hydrophobicity compared to the dimethoxy group in derivatives, which may enhance electron-donating properties .
- Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecanamide in 3g) increase melting points (e.g., 102–103°C for 3g vs. 81–82°C for decanamide 3d), suggesting that N-(3,4-Dimethylbenzyl)dodecanamide’s shorter chain may lower its melting point relative to 3g .
Table 1: Physical Properties of Selected Aromatic Amides
Lauramide-Based Surfactants
Lauramide derivatives, such as LAURAMIDE MEA (N-{2-hydroxyethyl}dodecanamide) and LAURAMIDE MIPA (N-(2-hydroxypropyl)dodecanamide), are widely used in cosmetics as antistatic agents and viscosity modifiers . Key comparisons include:
- Functional Groups : The hydroxyethyl/hydroxypropyl groups in lauramides enhance hydrophilicity and surfactant activity, whereas the dimethylbenzyl group in the target compound may favor lipid solubility and membrane interaction.
- Applications : Lauramides are optimized for surface activity, while this compound’s aromatic substitution could make it more suitable for hydrophobic interactions in drug delivery or polymer stabilization.
Complex Benzodioxepin Derivatives
In contrast, the target compound’s simpler aromatic structure may prioritize synthetic accessibility and stability .
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